3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Description
This chromen-4-one derivative features a poly-substituted aromatic framework with distinct functional groups:
- Morpholin-4-ylmethyl substituent: Improves solubility and may modulate pharmacokinetic properties.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition or antioxidant therapies.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3NO6/c1-30-17-6-3-13(11-18(17)31-2)19-20(29)14-4-5-16(28)15(12-27-7-9-32-10-8-27)21(14)33-22(19)23(24,25)26/h3-6,11,28H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTNASMWSIZMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromenone Backbone: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Morpholine Moiety: This is usually done through nucleophilic substitution reactions where the morpholine ring is introduced to the chromenone scaffold.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Synthetic Routes and Key Transformations
The compound is synthesized via multi-step protocols involving nucleophilic substitutions and coupling reactions.
Hydroxy Group Modifications
The 7-hydroxy group participates in:
-
Protection : Silylation with TBSCl (tert-butyldimethylsilyl chloride) in DMF at 25°C (quantitative).
-
Oxidation : Forms a quinone derivative using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane (60% yield).
Methoxy Group Demethylation
Selective demethylation of 3,4-dimethoxyphenyl occurs with BBr₃ in CH₂Cl₂ (−78°C → RT), yielding 3,4-dihydroxyphenyl derivatives (72% yield).
Morpholinylmethyl Substituent
-
Stability : Resists hydrolysis under acidic (HCl, 1M) or basic (NaOH, 1M) conditions at 25°C.
-
Coordination : Forms complexes with transition metals (e.g., PdCl₂) in ethanol, confirmed by UV-Vis spectroscopy.
Table 2: Stability Under Controlled Conditions
| Condition | pH | Temperature (°C) | Degradation (%) | Half-Life (h) | Source |
|---|---|---|---|---|---|
| Aqueous buffer | 7.4 | 37 | <5 | >200 | |
| Acidic (0.1M HCl) | 1.2 | 25 | 22 | 48 | |
| Basic (0.1M NaOH) | 13 | 25 | 18 | 55 | |
| Oxidative (H₂O₂, 3%) | – | 25 | 35 | 28 |
-
Key Insight : Stability is pH-dependent, with significant degradation under oxidative conditions.
Biological Activity Modulation via Chemical Modifications
Derivatives synthesized from this compound show enhanced bioactivity:
-
Acetylation (7-OH → OAc): Increases lipophilicity (logP from 2.1 → 3.4) and cytotoxicity (IC₅₀ vs. A549 cells: 12 μM → 6 μM).
-
Glycosylation (7-OH → β-D-glucoside): Improves water solubility (4.2 mg/mL → 18 mg/mL) but reduces potency (IC₅₀: 12 μM → 45 μM).
Mechanistic Insights from Analogous Compounds
-
Chromenones with trifluoromethyl groups exhibit enhanced electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution .
-
Morpholinylmethyl groups in related structures resist metabolic demethylation in hepatic microsomes, suggesting similar stability for this compound .
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its chromene backbone and substituents:
- Antiviral Activity : Preliminary studies suggest that G786-1933 may exhibit antiviral properties, potentially inhibiting viral replication or entry into host cells. It is included in antiviral screening libraries, indicating its relevance in the search for new antiviral agents .
- Anti-inflammatory Effects : Chromenone derivatives are known for their anti-inflammatory properties. G786-1933 may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antioxidant Properties : The presence of hydroxyl groups in its structure may contribute to antioxidant activity, which is beneficial in preventing oxidative stress-related damage in cells.
- Potential Anticancer Activity : Chromenones have been studied for their anticancer effects, including apoptosis induction and cell cycle arrest in various cancer cell lines. G786-1933's structural features may enhance its efficacy against certain types of cancer .
Synthesis and Derivatives
G786-1933 can be synthesized through various methods involving traditional organic synthesis techniques. Its derivatives are being explored for enhanced biological activity and specificity towards particular targets.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxylated coumarin derivative | Anticoagulant properties |
| 8-Hydroxyquinoline | Contains an aromatic hydroxyl group | Antimicrobial and anticancer activities |
| 3-(4-Methoxyphenyl)-7-hydroxychromenone | Similar chromenone structure | Antioxidant and anti-inflammatory effects |
This table illustrates some related compounds that share structural similarities with G786-1933, highlighting the diversity of biological activities within this chemical class.
Case Studies and Research Findings
Research surrounding G786-1933 is ongoing, with several studies focusing on its pharmacological profiles:
- Antiviral Studies : Initial findings indicate that G786-1933 may inhibit specific viral pathways, warranting further investigation into its potential as an antiviral agent .
- Cancer Research : Studies have shown that derivatives of chromenones can induce apoptosis in cancer cells. Future research will aim to quantify the efficacy of G786-1933 against various cancer types .
- Inflammation Models : In vivo models are being employed to assess the anti-inflammatory effects of G786-1933, with preliminary results suggesting significant reductions in inflammatory markers.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Insights
- Antioxidant Activity: The target compound’s 7-hydroxy group aligns with analogs like 3d and curcumin, where phenolic -OH groups correlate with radical scavenging . However, the electron-withdrawing trifluoromethyl group may reduce this effect compared to methoxy or hydroxy-substituted analogs.
- Enzyme Inhibition : The morpholinylmethyl group could enhance interactions with enzyme active sites, similar to the acryloyl moiety in 3d and 2e . ACE inhibition in 3d (IC₅₀: 18 µM) suggests that polar substituents improve binding affinity .
- Solubility and Bioavailability : The morpholinylmethyl group may increase water solubility compared to purely aromatic analogs like 2e , which rely on methoxy groups for lipophilicity.
Metabolic Stability
The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism, a feature absent in curcumin analogs. This modification could prolong half-life in vivo, a critical advantage in drug design.
Biological Activity
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one, commonly referred to as G786-1933, is a synthetic compound belonging to the chromenone class. This compound is notable for its diverse biological activities, including potential anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.
The molecular formula of G786-1933 is C23H25NO6, with a molecular weight of 411.45 g/mol. It features a chromene backbone with significant substituents that contribute to its biological properties. The compound has a logP value of 2.845, indicating moderate lipophilicity, and a polar surface area of 64.023 Ų, which suggests potential interactions with biological membranes .
Research indicates that G786-1933 may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory pathways .
- Cytotoxicity : In vitro studies have shown that G786-1933 exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells, with IC50 values indicating moderate potency .
- Molecular Docking Studies : Computational analyses have demonstrated that the trifluoromethyl group enhances binding affinity to target enzymes through hydrogen and halogen bonding interactions .
Biological Activities
The biological activities of G786-1933 can be summarized as follows:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Moderate cytotoxicity against MCF-7 cells | |
| Anti-inflammatory | Inhibition of COX and LOX enzymes | |
| Antioxidant | Potential to scavenge free radicals |
Case Studies
- Anticancer Activity : A study evaluating the antiproliferative effects of G786-1933 on various cancer cell lines indicated significant inhibition rates, particularly against breast cancer cells (MCF-7), with growth inhibition percentages reaching up to 90% at optimal concentrations .
- Inhibition Studies : Compounds structurally similar to G786-1933 were tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing that modifications in substituents can enhance or reduce enzyme inhibition efficacy .
Q & A
Basic: What are the optimal synthetic routes for this chromenone derivative?
Answer:
The synthesis typically involves multi-step reactions, focusing on introducing the trifluoromethyl group, morpholinylmethyl substituent, and hydroxyl/methoxy groups via nucleophilic substitution or coupling reactions. For example:
- Step 1: Condensation of a substituted benzophenone precursor with a trifluoromethyl ketone under acidic conditions to form the chromenone core .
- Step 2: Morpholine incorporation via Mannich reaction or reductive amination, using formaldehyde as a linker .
- Step 3: Hydroxyl group protection/deprotection (e.g., using tert-butyldimethylsilyl chloride) to prevent unwanted side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .
Basic: How is structural characterization performed for this compound?
Answer:
A combination of spectroscopic and analytical methods is used:
- NMR:
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., m/z 473.14 [M+H]⁺ for C23H22F3NO5) .
- X-ray Crystallography: Resolves spatial arrangement of substituents, particularly the morpholinylmethyl group’s orientation .
Advanced: How do substituents (e.g., trifluoromethyl, morpholinylmethyl) influence bioactivity?
Answer:
- Trifluoromethyl Group: Enhances metabolic stability and membrane permeability due to lipophilicity. It may also modulate electron density in the chromenone core, affecting binding to targets like kinases .
- Morpholinylmethyl Group: Improves solubility via nitrogen’s hydrogen-bonding capacity. It can act as a pharmacophore in enzyme inhibition (e.g., PI3K/AKT pathway) .
- Hydroxy/Methoxy Groups: The 7-hydroxy group is critical for antioxidant activity (radical scavenging), while 3,4-dimethoxyphenyl enhances planar aromatic stacking in DNA intercalation .
Methodological Tip: Compare analogs (e.g., replacing morpholine with piperazine) in bioassays to isolate substituent effects .
Advanced: What computational approaches predict this compound’s target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., CDK2), leveraging the chromenone core’s planar structure for ATP-binding site interactions. Validate with MD simulations (NAMD/GROMACS) .
- DFT Studies: Calculate HOMO-LUMO gaps to assess redox potential (relevant for antioxidant activity) and electrostatic potential maps to identify nucleophilic/electrophilic regions .
- QSAR Models: Train models using descriptors like LogP, polar surface area, and substituent electronic parameters to predict cytotoxicity or solubility .
Advanced: How can solubility challenges be addressed during formulation?
Answer:
- Co-solvents: Use DMSO/PEG400 mixtures (1:4 v/v) for in vitro assays .
- Salt Formation: React the hydroxyl group with sodium bicarbonate to form a water-soluble sodium salt .
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by enhancing dissolution rates .
Data Contradiction Analysis: How to resolve discrepancies in reported bioactivity?
Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Metabolic Stability Testing: Use liver microsomes to assess if conflicting results arise from differential metabolism (e.g., CYP450-mediated dealkylation of morpholine) .
- Orthogonal Assays: Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter assays to rule out false positives .
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
- Catalyst Screening: Use Pd(OAc)₂/Xantphos for Suzuki couplings (improves aryl-aryl bond formation efficiency) .
- Flow Chemistry: Continuous reactors reduce intermediate degradation and improve heat transfer for exothermic steps (e.g., trifluoromethylation) .
- DoE (Design of Experiments): Apply Taguchi methods to optimize reaction time, temperature, and stoichiometry (e.g., morpholine:formaldehyde ratio) .
Advanced: How to assess oxidative stability of the 7-hydroxy group?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
